Cas no 1015846-14-6 (1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine)

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a specialized organic compound featuring a pyrazole core substituted with a 3-methoxyphenyl group and an N-methylmethanamine side chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methoxy and pyrazole moieties enhance its potential as a bioactive intermediate, particularly in the development of receptor-targeted molecules. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for rigorous experimental applications. The compound’s stability under standard laboratory conditions further supports its utility in medicinal chemistry and drug discovery. Researchers may explore its derivatives for tailored biological activity or as scaffolds in heterocyclic synthesis.
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine structure
1015846-14-6 structure
Product Name:1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
CAS No:1015846-14-6
MF:C12H15N3O
MW:217.267002344131
MDL:MFCD09055227
CID:1086186
PubChem ID:28063331
Update Time:2025-10-29

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
    • 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine(SALTDATA: FREE)
    • 1-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-methylmethanamine
    • 1-[1-(3-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-N-METHYLMETHANAMINE
    • AG-D-08698
    • Ambcb4003938
    • CTK3J9966
    • MolPort-016-630-889
    • 1H-Pyrazole-4-methanamine, 1-(3-methoxyphenyl)-N-methyl-
    • AKOS022184954
    • 1015846-14-6
    • BS-35569
    • {[1-(3-METHOXYPHENYL)PYRAZOL-4-YL]METHYL}(METHYL)AMINE
    • MFCD09055227
    • DTXSID20650809
    • MDL: MFCD09055227
    • Inchi: 1S/C12H15N3O/c1-13-7-10-8-14-15(9-10)11-4-3-5-12(6-11)16-2/h3-6,8-9,13H,7H2,1-2H3
    • InChI Key: ZGPJXPOICQUTNV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)N1C=C(C=N1)CNC

Computed Properties

  • Exact Mass: 217.12200
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.08000
  • LogP: 1.99120

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Pricemore >>

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1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1015846-14-6)1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Order Number:A1096329
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):169.0
Email:sales@amadischem.com

Additional information on 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Professional Introduction to Compound with CAS No. 1015846-14-6 and Product Name: 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

The compound with the CAS number 1015846-14-6 and the product name 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, belonging to the pyrazole class, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a 3-methoxyphenyl group in the molecular structure enhances its interaction with biological targets, making it a promising candidate for further research and development.

In recent years, there has been a growing interest in developing novel small molecules that can modulate biological pathways associated with various diseases. The compound 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine has been studied for its potential role in inhibiting key enzymes involved in cancer progression. Specifically, preliminary studies have suggested that this compound may interfere with the activity of tyrosine kinases, which are crucial in signal transduction pathways that drive cell proliferation and survival. This mechanism of action aligns with the current trends in oncology research, where targeted therapies are being developed to address specific molecular alterations in cancer cells.

The 3-methoxyphenyl moiety in the compound's structure is particularly noteworthy, as it has been shown to enhance binding affinity to certain protein targets. This feature is attributed to the electronic properties of the methoxy group, which can stabilize negative charges and improve interactions with polar regions of biological molecules. Additionally, the pyrazole ring itself contributes to the compound's bioactivity by providing a rigid scaffold that can fit into specific binding pockets of enzymes and receptors. These structural characteristics make 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine a versatile molecule for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. Molecular docking studies have been performed on 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine, revealing its potential binding interactions with various therapeutic targets. These simulations have suggested that the compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases like rheumatoid arthritis and psoriasis. The ability to predict such interactions using computational methods significantly accelerates the drug discovery process.

The synthesis of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex pyrazole core of the molecule. These reactions are highly efficient and provide a means to introduce functional groups at specific positions within the molecule, thereby fine-tuning its biological properties. The synthetic route also emphasizes green chemistry principles by minimizing waste and utilizing sustainable reagents.

Once synthesized, 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes rigorous testing to evaluate its pharmacokinetic and pharmacodynamic properties. In vitro assays are conducted to assess its activity against relevant biological targets, while in vivo studies provide insights into its efficacy and safety profiles. Animal models play a crucial role in these studies, allowing researchers to observe how the compound behaves within a living organism. The results from these experiments are critical for determining whether further development is warranted.

The potential applications of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine extend beyond oncology. Preliminary data suggest that it may also have utility in treating neurological disorders by modulating neurotransmitter systems. For instance, pyrazole derivatives have been explored for their ability to interact with serotonin receptors, which are involved in mood regulation and cognitive function. By targeting these receptors, 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine could potentially alleviate symptoms associated with conditions such as depression and anxiety.

As research continues, it is expected that new insights will be gained into the mechanisms by which this compound exerts its effects on biological systems. Understanding these mechanisms will not only enhance our knowledge of drug action but also provide opportunities for developing analogs with improved properties. The iterative process of designing, synthesizing, testing, and refining pharmaceutical compounds is a testament to the collaborative efforts of chemists, biologists, and clinicians working together towards common goals.

The development of novel therapeutic agents like 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine represents a significant achievement in medicinal chemistry. By leveraging advances in synthetic methods and computational biology, researchers are able to explore increasingly complex molecular structures with greater precision than ever before. This progress underscores the importance of continued investment in scientific research and innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015846-14-6)1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
A1096329
Purity:99%
Quantity:5g
Price ($):169.0
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